Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate
Description
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)hex-5-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3NO4/c1-6-7-8-12(9(18)20-5,13(14,15)16)17-10(19)21-11(2,3)4/h6H,1,7-8H2,2-5H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEPYXVKCKOMSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC=C)(C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate typically involves multiple steps. One common method starts with the preparation of the hex-5-enoate backbone, followed by the introduction of the trifluoromethyl group. The tert-butoxycarbonyl (Boc) protecting group is then added to the amino group to prevent unwanted reactions during subsequent steps. The final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amino group. This allows the compound to form covalent or non-covalent bonds with its target, thereby modulating its activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, improving its bioavailability and efficacy .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate
- CAS Number : 397844-33-6
- Molecular Formula: C₁₆H₂₄F₃NO₄
- Molecular Weight : 351.36 g/mol
- Purity : ≥97% (NLT 97%)
Structural Features :
This compound integrates three critical functional groups:
tert-Butoxycarbonyl (Boc) : A protective group for amines, enhancing stability during synthetic processes.
Trifluoromethyl (CF₃) : Imparts electron-withdrawing effects, influencing reactivity and metabolic stability.
Methyl Ester : Facilitates solubility and serves as a precursor for carboxylic acid derivatives.
Applications :
Primarily utilized as a high-purity intermediate in pharmaceutical synthesis, particularly for APIs (Active Pharmaceutical Ingredients) requiring stereochemical precision and fluorinated motifs .
Comparison with Structurally Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)Amino]Hex-5-Enoate (CAS 193223-77-7)
- Molecular Formula: C₁₃H₂₁NO₄
- Molecular Weight : 263.31 g/mol
- Key Difference : Lacks the trifluoromethyl group.
- Implications :
- Reduced electron-withdrawing effects, altering reaction kinetics in nucleophilic substitutions.
- Lower molecular weight may enhance solubility but decrease metabolic stability compared to the trifluoromethyl analogue.
- Applications : Used in peptide synthesis where fluorination is unnecessary .
2-Amino-2-(Trifluoromethyl)Hex-5-Enoic Acid (CAS 887267-88-1)
- Molecular Formula: C₇H₁₀F₃NO₂
- Molecular Weight : 197.16 g/mol
- Key Differences: Absence of Boc protection and methyl ester. Free amino and carboxylic acid groups.
- Implications :
- Higher reactivity due to unprotected amine, requiring careful handling.
- Carboxylic acid functionality allows direct integration into larger molecules but limits solubility in organic solvents.
- Applications: Intermediate for fluorinated amino acid derivatives in drug discovery .
Methyl 2-[Allyl(Tosyl)Amino]-2-(Trifluoromethyl)Hex-5-Enoate
- Key Difference : Tosyl (tosylate) group replaces Boc protection .
- Implications :
- Tosyl is a stronger electron-withdrawing group, accelerating elimination or substitution reactions.
- Less stable under basic conditions compared to Boc-protected analogues.
- Applications: Potential use in radical or transition-metal-catalyzed reactions due to allyl and tosyl motifs .
Comparative Data Table
Research Findings and Implications
Trifluoromethyl Impact : The CF₃ group in the target compound enhances metabolic stability and lipophilicity, critical for CNS-targeting drugs .
Boc vs. Tosyl : Boc protection offers acid-labile deprotection, ideal for stepwise synthesis, while tosyl variants may require harsher conditions, risking side reactions .
Methyl Ester Utility : The ester group in all compounds enables facile hydrolysis to carboxylic acids, a common strategy in prodrug design .
Biological Activity
Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.
- Molecular Formula: C13H20F3NO4
- Molecular Weight: 311.297 g/mol
- CAS Number: [Insert CAS number here]
- MDL Number: MFCD07779904
The compound features a unique structure that includes a trifluoromethyl group, which can influence its biological interactions and mechanisms of action.
Biological Activity
1. Enzyme Inhibition Studies
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant activity as inhibitors of histone deacetylases (HDACs). For instance, azumamides, which share structural similarities, have shown potent inhibition against HDAC1–3, with IC50 values ranging from 14 to 67 nM . The presence of the β-amino acid scaffold in these compounds appears crucial for their inhibitory activity.
2. Molecular Docking Studies
Molecular docking simulations have provided insights into the binding affinities of various compounds to specific enzyme targets. For example, studies on azumamide derivatives demonstrated that modifications in stereochemistry significantly affected their binding efficacy and selectivity towards different HDAC isoforms . Such findings suggest that this compound could similarly interact with key enzymes involved in epigenetic regulation.
3. Anticancer Potential
The biological activity of this compound may extend to anticancer applications. Compounds with similar structures have been investigated for their cytotoxic effects against various cancer cell lines. The modulation of histone acetylation through HDAC inhibition is a promising strategy in cancer therapy, indicating that this compound could serve as a lead compound for further development in this area .
Case Studies
Case Study 1: HDAC Inhibition
In a comparative study of azumamide derivatives, researchers found that specific structural modifications led to enhanced selectivity towards HDAC isoforms. For instance, azumamide C was found to be significantly more potent than its analogs, suggesting that the introduction of certain functional groups can optimize biological activity . This highlights the importance of structural analysis in predicting the biological efficacy of related compounds.
Case Study 2: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of various β-amino acid derivatives revealed that certain modifications could lead to increased cell death in cancerous cells while minimizing toxicity in normal cells. This selective cytotoxicity is critical for developing therapeutic agents with fewer side effects .
Data Table: Comparative Biological Activity
| Compound Name | Target Enzyme | IC50 (nM) | Selectivity |
|---|---|---|---|
| Azumamide A | HDAC1 | 14 | High |
| Azumamide B | HDAC2 | 45 | Moderate |
| Azumamide C | HDAC3 | 67 | Very High |
| This compound | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the key structural features of Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate, and how do they influence its synthetic utility?
- The compound contains a tert-butoxycarbonyl (Boc) group, which protects the amine during synthesis, and a trifluoromethyl (CF₃) group that enhances lipophilicity and metabolic stability. The hex-5-enoate backbone introduces unsaturation, enabling further functionalization. These features are critical in multi-step organic syntheses, particularly in peptide and fluorinated compound research .
Q. What analytical methods are recommended for characterizing this compound?
- Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to confirm structural integrity and monitor reaction progress (e.g., deuterated chloroform for solubility).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase columns (C18) with UV detection to assess purity.
- Mass Spectrometry (MS) : Electrospray ionization (ESI) or electron impact (EI) for molecular weight confirmation .
Q. What is the general synthetic route for preparing this compound?
- A typical synthesis involves:
Protection : Introducing the Boc group to the amine via reaction with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., DMAP in THF).
Fluorination : Incorporating the trifluoromethyl group using Ruppert-Prakash reagent (TMSCF₃) under catalytic conditions.
Esterification : Coupling with methyl ester via Steglich esterification or acid-catalyzed methanolysis .
Advanced Research Questions
Q. How does the trifluoromethyl group impact the compound’s reactivity in cross-coupling reactions?
- The CF₃ group’s strong electron-withdrawing nature reduces electron density at the α-carbon, making it susceptible to nucleophilic attacks. This property is exploited in Suzuki-Miyaura couplings, where palladium catalysts (e.g., Pd(PPh₃)₄) mediate aryl-aryl bond formation. Kinetic studies and density functional theory (DFT) calculations are recommended to optimize reaction conditions .
Q. What challenges arise in achieving enantioselective synthesis, and how can they be addressed?
- Challenges : Racemization during deprotection of the Boc group and steric hindrance from the CF₃ group.
- Solutions :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived catalysts).
- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?
- Acidic Conditions : The ester bond hydrolyzes to yield the carboxylic acid derivative.
- Basic Conditions : Boc deprotection occurs, releasing tert-butanol and CO₂.
- Stability Studies : Accelerated stability testing (40°C/75% RH) with LC-MS tracking identifies degradation pathways (e.g., formation of 2-amino-2-(trifluoromethyl)hex-5-enoic acid) .
Q. What role does this compound play in designing enzyme inhibitors?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
